REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[C:7](=O)([O:10]C)[O:8][CH3:9]>C[O-].[Na+].CO>[C:7](=[O:10])([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])[O:8][CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
2140 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
sodium methoxide methanol
|
Quantity
|
15.3 g
|
Type
|
catalyst
|
Smiles
|
C[O-].[Na+].CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
while removing the methanol
|
Type
|
DISTILLATION
|
Details
|
from the distillation columns
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
an aqueous solution of ammonium chloride was added to the mixture
|
Type
|
CUSTOM
|
Details
|
to remove the sodium methoxide
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OCC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |